molecular formula C20H30ClNO3 B5315539 ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride

ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5315539
M. Wt: 367.9 g/mol
InChI Key: UUYOCXOVDNLOBI-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring, an indene moiety, and an ester functional group

Properties

IUPAC Name

ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3.ClH/c1-2-23-20(22)17-9-12-21(13-10-17)11-4-14-24-19-8-7-16-5-3-6-18(16)15-19;/h7-8,15,17H,2-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYOCXOVDNLOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common approach starts with the preparation of the indene moiety, followed by its attachment to the piperidine ring. The esterification process is then carried out to introduce the ethyl ester group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate
  • Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrobromide

Uniqueness

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its stability and solubility compared to other similar compounds.

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